4-[4-(Methylamino)phenyl]morpholin-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylamino)phenyl]morpholin-3-one involves the reaction of 4-(Methylamino)aniline with morpholine-3-one under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like triethylamine (TEA) at a temperature of around 40°C .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylamino)phenyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may yield an amine .
Scientific Research Applications
4-[4-(Methylamino)phenyl]morpholin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as an impurity in pharmaceutical formulations.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[4-(Methylamino)phenyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Similar structure but with an amino group instead of a methylamino group.
Rivaroxaban: An anticoagulant with a similar core structure but additional functional groups.
Uniqueness
4-[4-(Methylamino)phenyl]morpholin-3-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methylamino group, in particular, influences its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-[4-(methylamino)phenyl]morpholin-3-one |
InChI |
InChI=1S/C11H14N2O2/c1-12-9-2-4-10(5-3-9)13-6-7-15-8-11(13)14/h2-5,12H,6-8H2,1H3 |
InChI Key |
JAHXVKJQRGGXCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)N2CCOCC2=O |
Origin of Product |
United States |
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